molecular formula C14H7Cl2FN2OS B2849682 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-74-2

2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2849682
CAS No.: 476297-74-2
M. Wt: 341.18
InChI Key: JAKHFTVVHPAUJS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic benzamide derivative characterized by a benzothiazole core substituted with a fluorine atom at the 6-position and a 2,4-dichlorobenzamide group at the 2-position. The structural uniqueness of this compound lies in the electron-withdrawing chlorine and fluorine substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-9(10(16)5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKHFTVVHPAUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Fluorine and chlorine atoms at specific positions (e.g., 6-F on benzothiazole) enhance metabolic stability and binding affinity to target enzymes like dihydrofolate reductase (DHFR) .

Enzyme Inhibition

  • DHFR Inhibition : The 1,3,4-thiadiazole derivative of this compound exhibits strong DHFR inhibition (ΔG = −9.0 kcal/mol), surpassing reference compounds. Three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 stabilize the enzyme complex .
  • Trypanosoma brucei Inhibition: Derivatives with aminoethyl side chains (e.g., compounds 12–17) show potent activity, attributed to enhanced membrane permeability and target binding .

Opioid Receptor Interactions

  • N-Substituted Benzamides: Analogs like 3,4-dichloro-N-[1-(dimethylamino)-cyclohexyl]methylbenzamide demonstrate moderate affinity for opioid receptors, suggesting structural flexibility for CNS-targeted modifications .

Physicochemical and Spectral Properties

  • Melting Points: Analogs with multiple halogens (e.g., 3b, mp >250°C) exhibit higher thermal stability compared to non-halogenated derivatives .
  • Spectral Signatures : IR spectra of benzothiazole benzamides consistently show C=O stretches near 1670 cm⁻¹ and NH stretches ~3400 cm⁻¹, confirming amide bond integrity .

Biological Activity

2,4-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS No. 476297-74-2) is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₇Cl₂FN₂OS
  • Molecular Weight : 341.19 g/mol
  • Structure : The compound features a benzamide structure with dichloro and fluoro substitutions on the benzothiazole moiety.

Antibacterial and Antifungal Properties

Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal activities. Research indicates that compounds in this category can inhibit various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For instance, studies have shown that similar compounds exhibit significant activity against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Activity

Recent investigations into benzothiazole derivatives have highlighted their anticancer properties. A study evaluating various benzothiazole compounds found that some effectively inhibited the proliferation of human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest, as well as modulating key signaling pathways such as AKT and ERK .

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
Lead Compound 4iHOP-92Not specifiedAnticancer activity

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies measuring the levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines indicated that this compound significantly decreases these pro-inflammatory markers . This dual action suggests its potential utility in treating conditions characterized by both inflammation and cancer.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar benzothiazole compounds have been shown to inhibit enzymes involved in cancer progression.
  • Protein Interaction : The compound may alter protein expression levels associated with cell survival and proliferation.
  • Signaling Pathway Modulation : It has been observed to inhibit critical pathways such as AKT and ERK in cancer cells, which are often upregulated in malignancies .

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:

  • Study on Novel Compounds : A study synthesized 25 new benzothiazole derivatives and evaluated their biological activities. Among these, a specific derivative demonstrated significant anticancer effects comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of various thiazole derivatives against Cryptococcus neoformans, highlighting the structure-activity relationship crucial for developing effective agents .

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